{(3S)-1-[5-(Cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl}acetic Acid, known as AZD4017, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [ [], [], [] ]. 11β-HSD1 is responsible for the intracellular activation of glucocorticoids, particularly cortisol, from inactive forms. By inhibiting 11β-HSD1, AZD4017 reduces the levels of active glucocorticoids in tissues where the enzyme is expressed. This mechanism makes AZD4017 a valuable tool in scientific research, particularly in the context of metabolic diseases, wound healing, and other conditions influenced by glucocorticoid activity.
AZD 4017 is a small molecule under investigation primarily as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This compound has garnered attention for its potential therapeutic applications in conditions such as diabetes, obesity, and other metabolic disorders. The drug is currently being evaluated in various clinical trials to assess its safety, efficacy, and tolerability.
AZD 4017 was developed by AstraZeneca and has been the subject of multiple studies aimed at understanding its pharmacological properties and therapeutic potential. The compound is classified as an investigational drug and is not yet approved for general use.
The synthesis of AZD 4017 involves several steps that typically include chemical reactions to form the core structure of the molecule. While specific proprietary methods are not publicly detailed, general approaches to synthesizing similar compounds usually involve:
Technical details regarding exact synthetic pathways remain proprietary or unpublished in detail.
AZD 4017 has a complex molecular structure characterized by the following data:
The chemical reactivity of AZD 4017 is primarily focused on its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol. The inhibition mechanism involves:
The mechanism of action for AZD 4017 centers around its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1:
AZD 4017 exhibits several relevant physical and chemical properties:
These properties suggest that AZD 4017 has characteristics conducive to oral bioavailability while also posing challenges related to solubility.
AZD 4017 is being explored for various scientific uses:
AZD4017 (Chemical Formula: C~22~H~33~N~3~O~3~S; Molecular Weight: 419.58 g/mol) is a highly selective competitive inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the reduction of inactive cortisone to biologically active cortisol within peripheral tissues. In vitro studies using transfected HEK-293 cells expressing human HSD11B1 demonstrated an IC~50~ of 7 nM for AZD4017, confirming its potent inhibition of human 11β-HSD1 [3] [10]. The compound exhibits exceptional selectivity (>4,000-fold) against the related isoform 11β-HSD2 (which inactivates cortisol) and other dehydrogenases such as 17β-HSD1 and 17β-HSD3 (IC~50~ >30 µM) [3] [8]. This specificity minimizes interference with mineralocorticoid pathways regulated by 11β-HSD2.
Table 1: Selectivity Profile of AZD4017
Target Enzyme | IC₅₀ Value | Selectivity Ratio vs. 11β-HSD1 |
---|---|---|
11β-HSD1 (Human) | 7 nM | 1x |
11β-HSD2 | >30 µM | >4,285x |
17β-HSD1 | >30 µM | >4,285x |
17β-HSD3 | >30 µM | >4,285x |
The molecular structure of AZD4017 comprises three key domains that govern its high-affinity binding to 11β-HSD1:
Crystallographic studies (PDB: 4HFR) confirm these interactions displace cortisone while permitting NADPH cofactor binding, classifying AZD4017 as a competitive inhibitor [10].
AZD4017 demonstrates variable efficacy across tissues due to differential penetration and local enzyme expression:
Table 2: Tissue-Specific Inhibition of 11β-HSD1 by AZD4017
Tissue | Inhibition Efficiency | Key Metrics |
---|---|---|
Adipose | >85% | IC₅₀ = 2 nM in isolated adipocytes |
Liver | 87–90% | Urinary [THF+alloTHF]/THE ↓90% |
Skin | Variable (0–40%) | Ex vivo conversion of cortisone→cortisol |
Central Nervous System | Indirect evidence | Reduced intracranial pressure in IIH patients |
By attenuating local cortisol activation, AZD4017 modulates glucocorticoid-responsive pathways:
Table 3: Standardized Nomenclature for AZD4017
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl]acetic acid |
CAS Registry Number | 1024033-43-9 |
DrugBank Accession Number | DB14875 |
Synonyms | AZD-4017, AZD4017, AZD 4017 |
UNII | 3JL137394Y |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1